molecular formula C30H28N4O7S B2885565 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 896681-78-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2885565
CAS No.: 896681-78-0
M. Wt: 588.64
InChI Key: QAADSZIKTNGFQD-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring system, a benzodioxolylmethyl substituent, and a benzylcarbamoyl-methylsulfanyl side chain. Its structural complexity necessitates advanced analytical methods (e.g., NMR, X-ray crystallography) for characterization, as seen in compounds with overlapping spectral patterns in related studies .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O7S/c35-27(31-15-20-8-9-23-24(11-20)39-17-38-23)7-4-10-34-29(37)21-12-25-26(41-18-40-25)13-22(21)33-30(34)42-16-28(36)32-14-19-5-2-1-3-6-19/h1-3,5-6,8-9,11-13H,4,7,10,14-18H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAADSZIKTNGFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CC=C6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

While structural and computational analyses provide robust comparisons, graph-based methods () are needed to resolve nuanced differences in sulfur-mediated binding interactions. Current data rely on indirect bioactivity correlations; synthetic access to the compound and direct target validation (e.g., X-ray co-crystallography) are critical next steps .

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